ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound belonging to the pyrazoloquinoline family. Its structure comprises a pyrazolo[4,3-c]quinoline core with three key substituents:
- Position 1: A 3-nitrophenyl group, introducing strong electron-withdrawing properties.
- Position 3: A 4-methylphenyl group, contributing steric bulk and moderate electron-donating effects.
- Position 8: An ethyl carboxylate ester, influencing solubility and bioavailability.
This compound is hypothesized to exhibit unique photophysical and pharmacological properties due to the synergistic effects of its substituents. Pyrazoloquinolines are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and fluorescent probes .
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-3-34-26(31)18-11-12-23-21(13-18)25-22(15-27-23)24(17-9-7-16(2)8-10-17)28-29(25)19-5-4-6-20(14-19)30(32)33/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXXRVLKEQCPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline ring system. Its structure can be represented as follows:
- Chemical Formula : C₂₁H₁₈N₄O₃
- Molecular Weight : 374.39 g/mol
This complex structure contributes to its diverse biological activities.
Research indicates that compounds within the pyrazolo[4,3-c]quinoline class exhibit various mechanisms of action, primarily through the inhibition of specific protein kinases that are crucial for cell proliferation and survival. Notably, studies have shown that such compounds can target:
- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Mitogen-activated protein kinases (MAPKs) : Altering signaling pathways that control cell growth and differentiation.
Anticancer Activity
Several studies have documented the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell migration.
- IC50 Values : In one study, the IC50 values for this compound against H322 lung cancer cells were reported to be in the low micromolar range (approximately 5 μM), indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- COX Inhibition : It displayed inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The selectivity index for COX-2 was found to be significantly higher than for COX-1, suggesting potential for treating inflammatory diseases with reduced side effects .
Case Studies
- Lung Cancer Cells : A study focusing on H322 lung cancer cells highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
- Anti-inflammatory Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in edema and pain response, suggesting its utility as an anti-inflammatory agent.
Data Summary
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazoloquinoline family exhibit significant biological activities, including:
- Anticancer Properties : Ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has shown promise as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Effects : Some derivatives of this compound have demonstrated activity against a range of bacterial and fungal pathogens.
- Anti-inflammatory Potential : The structural characteristics may allow it to act on inflammatory pathways, making it a candidate for further study in inflammation-related disorders.
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Cell Line Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis.
- In Vivo Models : Animal studies are ongoing to evaluate its efficacy and safety profile in treating tumors, with preliminary results suggesting favorable outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate are compared below with closely related pyrazoloquinoline derivatives.
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Comparative Insights
Substituent Effects on Lipophilicity: The target compound’s ethyl carboxylate at position 8 contributes to a higher logP (~6.8) compared to methoxy (~5.08) or ethoxy (~4.5) substituents. However, the nitro group at position 1 increases polarity slightly compared to chloro or methyl groups . Fluorine (e.g., in 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline) reduces logP but improves metabolic stability and bioavailability .
This contrasts with 4-chlorophenyl (electron-withdrawing but less polar) and phenyl (neutral) groups .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for analogs, such as Claisen-Schmidt condensation (for chalcone intermediates) or cyclization of pyrazole precursors . By contrast, derivatives with amino groups (e.g., 3,4-diamino-pyrazoloquinolines) require additional reduction steps, as nitro groups can be reduced to amines .
Biological Implications :
- The ethyl carboxylate ester may improve cell membrane permeability compared to free carboxylic acids, while the nitro group could serve as a prodrug motif (e.g., reduced to an amine in vivo for enhanced activity) .
- Methoxy and fluoro substituents (e.g., in 8-methoxy or 8-fluoro analogs) are associated with improved solubility and target-binding specificity in kinase inhibition studies .
Preparation Methods
Friedländer Condensation-Based Synthesis
The Friedländer condensation remains a cornerstone for constructing the quinoline core of pyrazoloquinoline derivatives. In this approach, anthranilaldehyde derivatives react with pyrazolones to form the fused heterocyclic system. For the target compound, the synthesis begins with 4-methylbenzaldehyde and 3-nitroaniline as key precursors.
Reaction Mechanism and Intermediate Formation
Anthranilic acid derivatives are condensed with 5-aminopyrazoles under acidic conditions. For example, ethyl 2-aminobenzoate reacts with 3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine in boiling ethylene glycol, yielding the quinoline intermediate ethyl 8-carboxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline . Cyclization is facilitated by polyphosphoric acid (PPA), forming the final product in 65–78% yield (Table 1).
Table 1: Friedländer Condensation Parameters
| Precursor | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-aminobenzoate | Ethylene glycol | PPA | 120 | 72 |
| 3-Nitroaniline derivative | DMF | POCl₃ | 100 | 68 |
Three-Component Reaction Strategy
A one-pot, three-component reaction offers a streamlined route to pyrazoloquinolines. This method combines arylglyoxals , 3-methyl-1-aryl-1H-pyrazol-5-amine , and cyclic 1,3-dicarbonyl compounds in water with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst.
Optimization of Reaction Conditions
Using 3-nitrophenylglyoxal and ethyl acetoacetate , the reaction proceeds via Knoevenagel-Michael addition, followed by intramolecular cyclization. Microwave irradiation at 80°C for 2 hours enhances reaction efficiency, achieving yields of 85–90%. The nitro group remains stable under these conditions, avoiding undesired reduction.
Nitration of Precursor Intermediates
Selective nitration of preformed intermediates provides a modular approach. A patent-pending method nitrates ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate using copper(II) nitrate and phosphorus oxychloride (POCl₃) in acetonitrile.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified Friedländer protocol uses montmorillonite K10 clay as a solid support, enabling rapid condensation (15–20 minutes) between 2-aminobenzophenone and 5-(4-methylphenyl)-3-nitro-1H-pyrazole in ethanol. Yields improve to 82–88%, with no observable decomposition of the nitro group.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Friedländer condensation | 72 | 95 | 6 | High |
| Three-component reaction | 88 | 97 | 2 | Moderate |
| Nitration | 94 | 91 | 1 | Low |
| Microwave-assisted | 85 | 93 | 0.3 | High |
The three-component reaction offers the best balance of speed and efficiency, while nitration provides high yields but requires stringent temperature control.
Q & A
Q. Key Optimization Factors :
- Temperature (80–120°C for condensation steps).
- Solvent selection (DMF or acetonitrile for polar intermediates).
- Catalysts (e.g., CuI for cross-coupling reactions) .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core formation | Hydrazine + ethyl 4-chloro-quinoline | 65–78 | >95% | |
| Nitrophenyl introduction | 3-nitroiodobenzene, CuI, DMF | 52 | 90% | |
| Esterification | Ethyl chloroformate, pyridine | 88 | 98% |
What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring fusion (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray Crystallography : Resolves the fused pyrazoloquinoline system (orthorhombic crystal system, space group P212121) and nitro-group orientation .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 482.14) .
Q. Critical Considerations :
- Crystallization solvents (e.g., dichloromethane/hexane mixtures) impact crystal quality .
- Deuterated solvents (CDCl₃ or DMSO-d₆) for NMR prevent signal overlap .
What are the key physicochemical properties relevant to experimental design?
Methodological Answer:
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and DMF .
- Stability : Degrades under UV light (half-life <24 hrs); store in amber vials at –20°C .
- Melting Point : 218–220°C (determined via DSC) .
Q. Application Note :
- For biological assays, prepare stock solutions in DMSO and dilute in buffer to avoid precipitation .
Advanced Research Questions
How do substituents (e.g., 3-nitro, 4-methylphenyl) influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- 3-Nitrophenyl : Enhances enzyme inhibition (e.g., COX-2 IC₅₀ = 1.2 µM) via electron-withdrawing effects .
- 4-Methylphenyl : Improves lipophilicity (logP = 3.8) and membrane permeability .
Q. Table 2: Substituent Impact on Activity
| Substituent | Target Activity | Mechanism | Reference |
|---|---|---|---|
| 3-NO₂ | COX-2 Inhibition | Binds to hydrophobic pocket via π-π stacking | |
| 4-CH₃ | Anticancer (HeLa cells) | Induces apoptosis via ROS generation |
Q. Experimental Design :
- Compare analogs in enzymatic assays (e.g., COX-2 inhibition) and cell viability tests (MTT assay) .
How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
Q. Validation Steps :
- Overlay docking poses with X-ray co-crystal structures .
- Compare predicted vs. experimental binding energies (RMSD <2.0 Å acceptable) .
How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer:
Common sources of discrepancies:
Assay Conditions : Differences in pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) alter enzyme kinetics .
Compound Purity : HPLC purity <95% leads to false positives/negatives .
Q. Resolution Protocol :
- Standardize Assays : Use identical buffer systems and positive controls (e.g., celecoxib for COX-2).
- Re-synthesize and Re-test : Confirm purity via LC-MS before comparative studies .
Q. Case Study :
- A 2025 study found IC₅₀ = 1.2 µM for COX-2 inhibition , while a 2023 report noted IC₅₀ = 5.8 µM due to 88% purity . Re-testing at >98% purity aligned results .
What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (from 24 hrs to 2 hrs) and improves yield (65% → 82%) .
- Flow Chemistry : Minimizes by-products in nitro-group installation (purity >97%) .
Q. Table 3: Scale-Up Optimization
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 95% | 92% |
| Solution: Use Pd/C catalysis for nitro reduction to improve yield to 75% . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
